![molecular formula C17H18FN3O2S B2861084 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide CAS No. 1251688-18-2](/img/structure/B2861084.png)
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidinone ring and the thiophene ring would add a level of rigidity to the structure, potentially affecting its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the fluorine atom on the phenyl ring could potentially be replaced via nucleophilic aromatic substitution. The imidazolidinone ring could participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and distribution in the body .Scientific Research Applications
Synthesis and Biological Activity
- Compounds structurally related to 2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide have been synthesized and evaluated for their biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, novel derivatives with modifications in the phenyl and thiophenyl groups have shown significant anti-inflammatory activity in in vitro assays (K. Sunder & Jayapal Maleraju, 2013).
Structural and Molecular Analysis
- Structural characterization of related compounds, including polymorphic studies and molecular modeling, provides insights into the physicochemical properties and potential mechanisms of action. Research on polymorphism of linezolid, a compound with a similar core structure, revealed different crystalline forms with distinct physicochemical properties (E. Maccaroni et al., 2008).
Antimicrobial and Antifungal Activities
- Various studies have focused on the synthesis of compounds with antimicrobial and antifungal activities. New imidazothiazole and glycocyamidine derivatives were synthesized, and their antimicrobial activities were evaluated, showcasing the potential of such compounds in developing new therapeutic agents (A. A. Magd El-Din et al., 2007).
Pharmacological Studies
- Pharmacological evaluations of synthesized compounds reveal their potential applications in treating various diseases. For example, studies on quinoline derivatives related to the target compound have indicated biological activities that merit further investigation for therapeutic uses (D. Bhambi et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-thiophen-2-ylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O2S/c18-14-5-1-2-6-15(14)21-10-9-20(17(21)23)12-16(22)19-8-7-13-4-3-11-24-13/h1-6,11H,7-10,12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDTWZJGPAVAKAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NCCC2=CC=CS2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide |
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